2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile
Description
2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile is a bicyclic heteroaromatic compound featuring an indolizine core fused with a tetrahydronaphthalene carbonyl moiety. The indolizine scaffold (a fused six- and five-membered ring system) provides a rigid planar structure, while the 5,6,7,8-tetrahydronaphthalene substituent introduces lipophilicity and steric bulk.
Properties
IUPAC Name |
2-amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-12-16-17-7-3-4-10-23(17)19(18(16)22)20(24)15-9-8-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGYTDBCLIBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile typically involves multiple steps, starting with the construction of the indolizine core. One common approach is the cyclization of a suitable precursor containing the tetrahydronaphthalene moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow reactors or other advanced techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile has shown potential in various scientific research applications. Its biological activities include antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic properties. These properties make it a valuable compound for developing new therapeutic agents and other applications in chemistry and industry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory or cancerous processes, leading to the modulation of these pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name (CAS No.) | Core Structure | Key Substituents |
|---|---|---|
| 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile (Target) | Indolizine | 5,6,7,8-Tetrahydronaphthalene-2-carbonyl, amino, cyano |
| 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (311332-82-8) | Hexahydroquinoline | 3-Nitrophenyl, thiophen-3-yl, amino, cyano |
| 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (311315-58-9) | Hexahydroquinoline | 4-Methylphenyl, thiophen-3-yl, amino, cyano |
| 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (441783-61-5) | Hexahydroquinoline | 3-Chloro-2-methylphenyl, 5-ethyl-2-thienyl, amino, cyano |
Core Structure Differences
- Indolizine vs. Quinoline Derivatives: The target compound’s indolizine core (bicyclic with a fused pyrrole and pyridine) contrasts with the quinoline-based analogs (benzene fused to pyridine). Indolizine’s smaller bicyclic system may confer higher planarity and altered π-π stacking efficiency compared to the partially saturated hexahydroquinoline analogs .
- Electronic Effects: The indolizine core is electron-rich due to its pyrrole-like nitrogen, enhancing nucleophilicity. Quinoline derivatives, with their pyridine nitrogen, exhibit electron-deficient aromatic systems, influencing binding interactions in biological targets .
Substituent Variations
Aromatic/Thiophene Groups :
The target compound’s tetrahydronaphthalene group provides lipophilicity and conformational flexibility, while analogs feature thiophene or substituted phenyl groups (e.g., nitro, methyl, chloro). Thiophene-containing analogs (e.g., 311332-82-8, 311315-58-9) may exhibit enhanced π-stacking due to sulfur’s polarizability .- Methyl groups (311315-58-9) or ethyl-thienyl (441783-61-5) enhance hydrophobicity and steric bulk .
Implications for Bioactivity
- Solubility: The indolizine core’s compact structure may reduce solubility compared to partially saturated hexahydroquinolines.
- Target Binding : The tetrahydronaphthalene moiety could engage in hydrophobic interactions, whereas thiophene or nitrophenyl groups in analogs may favor polar or charge-transfer interactions .
Biological Activity
The compound 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile (CAS Number: 904273-92-3) is a member of the indolizine family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile is , with a molecular weight of 409.5 g/mol. Its structure includes an indolizine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Structural Representation
Antitumor Activity
Recent studies have indicated that compounds related to indolizines exhibit antitumor properties. The biological activity of 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile was evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | ~10 |
| HeLa | ~12 |
| B16F10 | ~15 |
These results suggest that the compound has significant cytotoxic effects against various cancer types, indicating its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and death .
Anti-inflammatory Properties
In addition to antitumor activity, 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile has shown anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This dual action enhances its therapeutic potential in treating diseases characterized by inflammation and cancer.
Case Study 1: Anticancer Efficacy
In a study conducted on mice bearing tumor xenografts, administration of 2-Amino-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carbonitrile resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through targeted delivery mechanisms .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The results demonstrated that treatment with the compound significantly reduced levels of nitric oxide (NO) and other inflammatory mediators, suggesting its potential application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
